N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine is an organic compound with the molecular formula C9H15N3 It is a derivative of pyrazole and cyclopropanamine, characterized by the presence of an ethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium borohydride, to facilitate the reduction process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
Uniqueness
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H15N3/c1-2-12-9(5-6-11-12)7-10-8-3-4-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
DCUBHFBWXMFXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2CC2 |
Origin of Product |
United States |
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